8-Hydroxyicosa-5,9,11,14-tetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8®-Hydroxyeicosatetraenoic acid, commonly referred to as 8®-HETE, is a hydroxylated derivative of arachidonic acid. It is a member of the hydroxyeicosatetraenoic acids (HETEs) family, which are eicosanoids produced by the oxidation of arachidonic acid. 8®-HETE is known for its role in various biological processes, including inflammation and cardiovascular health .
Preparation Methods
8®-HETE can be synthesized through the lipoxygenation of arachidonic acid. This process involves the enzyme lipoxygenase, which introduces a hydroxyl group at the 8th carbon of arachidonic acid . Industrial production methods often involve the use of marine invertebrates such as gorgonian corals and starfish, which naturally produce 8®-HETE . Enzymatic production in organisms like Euphausia pacifica (North Pacific krill) has also been explored, providing a novel method to obtain significant quantities of 8®-HETE .
Chemical Reactions Analysis
8®-HETE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include dihydroxyeicosatrienoic acids (DHETs) and other hydroxylated derivatives .
Scientific Research Applications
8®-HETE has numerous scientific research applications. In chemistry, it is used as a model compound to study the behavior of hydroxylated fatty acids. In biology and medicine, 8®-HETE is known for its role in inflammation and cardiovascular health. It has been shown to induce cellular hypertrophy in human ventricular cardiomyocytes through the activation of MAPK and NF-κB pathways . Additionally, 8®-HETE displays anti-tumor effects in carcinoma cells, making it a potential candidate for cancer research .
Mechanism of Action
The mechanism of action of 8®-HETE involves its interaction with specific molecular targets and pathways. It induces cellular hypertrophy by activating the NF-κB activity and the phosphorylation of ERK1/2. This activation leads to the induction of cardiac hypertrophy markers and an increase in cell surface area . The formation of dihydroxyeicosatrienoic acids (DHETs) and the increase in soluble epoxide hydrolase (sEH) enzyme activity are also associated with the effects of 8®-HETE .
Comparison with Similar Compounds
8®-HETE is similar to other hydroxyeicosatetraenoic acids such as 5-hydroxyeicosatetraenoic acid (5-HETE), 12-hydroxyeicosatetraenoic acid (12-HETE), and 15-hydroxyeicosatetraenoic acid (15-HETE). 8®-HETE is unique in its specific hydroxylation at the 8th carbon and its distinct biological activities. For instance, while 12-HETE is associated with platelet aggregation and inflammation, 8®-HETE is more involved in cellular hypertrophy and cardiovascular health .
Properties
IUPAC Name |
8-hydroxyicosa-5,9,11,14-tetraenoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUNAYAEIJYXRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869319 |
Source
|
Record name | 8-Hydroxyicosa-5,9,11,14-tetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80869319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.